molecular formula C16H16BrNO2 B1670685 Dinapsoline CAS No. 458563-40-1

Dinapsoline

Cat. No.: B1670685
CAS No.: 458563-40-1
M. Wt: 334.21 g/mol
InChI Key: SBRUGRQLZCBKMD-ZOWNYOTGSA-N
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Description

Dinapsoline is a potent dopamine D1 receptor agonist that has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. This compound is known for its ability to produce robust rotational activity in animal models, making it a valuable tool in neuropharmacological research .

Preparation Methods

The synthesis of dinapsoline involves several key steps, including the construction and selective reduction of 2’-azadimethoxybenzanthrone. The process begins with the Friedel-Crafts acylation of 4-bromoisoquinoline, followed by a Suzuki cross-coupling reaction with aryl boronic acid. The final steps involve selective reduction using sodium borohydride and sodium cyanoborohydride . This method is suitable for large-scale production and avoids the need for nitrogen protection and deprotection steps .

Chemical Reactions Analysis

Dinapsoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological profiles .

Mechanism of Action

Dinapsoline exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A, which phosphorylates various target proteins, leading to the modulation of neuronal activity and improved motor function .

Properties

CAS No.

458563-40-1

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol;hydrobromide

InChI

InChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1

InChI Key

SBRUGRQLZCBKMD-ZOWNYOTGSA-N

Isomeric SMILES

C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br

SMILES

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O

Canonical SMILES

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-dinapsoline
8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline
dinapsoline

Origin of Product

United States

Synthesis routes and methods

Procedure details

One compound provided in accordance with the present invention is (±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline denominated hereinafter as "dinapsoline." Dinapsoline is synthesized from 2-methyl-2,3-dihydro-4(1H)-isoquinolone according to the procedure depicted generally in FIGS. 1 and 2. Side chain bromination of ethyl-o-toluate (5a) with NBS in the presence of benzoyl peroxide produced compound 5b. Alkylation of sarcosine ethyl ester with compound 5b afforded compound 6, which after Dieckmann condensation and subsequent decarboxylation on acidic hydrolysis yielded compound 7.
Quantity
0 (± 1) mol
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(±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline
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0 (± 1) mol
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Reaction Step Two
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dinapsoline
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[Compound]
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5b
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Dinapsoline
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sarcosine ethyl ester
[Compound]
Name
compound 6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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